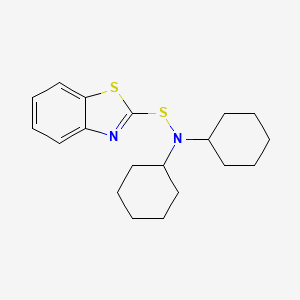

N,N-dicyclohexyl-2-benzothiazolesulfenamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-ylsulfanyl)-N-cyclohexylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2S2/c1-3-9-15(10-4-1)21(16-11-5-2-6-12-16)23-19-20-17-13-7-8-14-18(17)22-19/h7-8,13-16H,1-6,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMAUJSNXENPPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)SC3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027584 | |

| Record name | N,N-Dicyclohexyl-2-benzothiazolesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals | |

| Record name | 2-Benzothiazolesulfenamide, N,N-dicyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4979-32-2 | |

| Record name | N,N-Dicyclohexyl-2-benzothiazolesulfenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4979-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dicyclohexyl-2-benzothiazolesulfenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004979322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolesulfenamide, N,N-dicyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dicyclohexyl-2-benzothiazolesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dicyclohexylbenzothiazole-2-sulphenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DICYCLOHEXYL-2-BENZOTHIAZOLESULFENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OBS6299M8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS)

Introduction

N,N-dicyclohexyl-2-benzothiazolesulfenamide, commonly referred to as DCBS, is a cornerstone chemical within the sulfenamide class of rubber accelerators. Its primary industrial significance lies in its function as a delayed-action accelerator in the vulcanization of natural and synthetic rubbers.[1] This guide provides a comprehensive technical overview of its chemical identity, mechanism of action, synthesis, analytical methodologies, and safety protocols, designed to equip researchers and industry professionals with a thorough understanding of this critical compound.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of the compound's identity and properties is fundamental to its application.

IUPAC Name and Chemical Structure

The formal IUPAC name for this compound is N-(1,3-benzothiazol-2-ylsulfanyl)-N-cyclohexylcyclohexanamine .[2]

Key Identifiers:

Common Synonyms and Trade Names: The compound is widely known by various names in industrial and research settings, including:

Chemical Structure: The structure consists of a benzothiazole group linked via a sulfur-nitrogen bond to a dicyclohexylamine moiety.

Caption: Structure of this compound.

Physicochemical Properties

The physical and chemical properties of DCBS are critical for its handling, storage, and application in rubber compounding.

| Property | Value | Source(s) |

| Appearance | Light yellow to light pink powder or granules | [4][5] |

| Melting Point | ≥97.0 °C | [4][5][6] |

| Density | 1.26 - 1.32 g/cm³ | [5][6] |

| Solubility | Insoluble in water; Soluble in organic solvents like benzene, toluene, and ethanol. | [4][5][6] |

| Purity | Typically ≥97.0% - 98.0% | [4][6] |

Part 2: Core Application & Mechanism of Action

The primary utility of DCBS stems from its role as a delayed-action vulcanization accelerator, which provides a crucial safety margin during rubber processing.

The Principle of Delayed-Action Acceleration

In rubber manufacturing, "scorch" refers to the premature vulcanization of the rubber compound during mixing and processing stages, often triggered by heat. This leads to unusable, hardened material. Delayed-action accelerators like DCBS are designed to be relatively inactive at typical processing temperatures but become highly active at higher curing temperatures. This provides a wide processing safety margin, preventing scorch and allowing for complex molding and extrusion operations.[4]

Vulcanization Workflow and Mechanism

The vulcanization process transforms soft, pliable rubber into a durable, elastic material by forming sulfur cross-links between polymer chains. DCBS facilitates this transformation with high efficiency and control.

Caption: Simplified workflow of DCBS-accelerated rubber vulcanization.

Causality of Delayed Action: The key to the delayed action is the thermal lability of the sulfur-nitrogen (S-N) bond in the DCBS molecule.[7]

-

At Processing Temperatures: The S-N bond is stable, and the molecule does not readily decompose to initiate vulcanization. This period is known as the "scorch time."[6]

-

At Curing Temperatures: Sufficient thermal energy is available to cleave the S-N bond. This decomposition releases reactive intermediates, including a mercaptobenzothiazole radical.[7]

-

Cross-linking Initiation: These radicals then react with sulfur, creating an active sulfurating agent that efficiently forms the desired sulfur cross-links between the long polymer chains of the rubber, resulting in a strong, elastic network.[1][5]

This controlled, temperature-dependent initiation is why DCBS is superior for applications requiring excellent scorch safety and a predictable curing profile.[4]

Part 3: Synthesis, Analysis, and Industrial Applications

General Synthesis Pathway

DCBS is typically synthesized via the oxidative condensation of 2-mercaptobenzothiazole (MBT) and dicyclohexylamine.[8][9] While several oxidizing agents can be used, a common laboratory and industrial method involves sodium hypochlorite.

Caption: General workflow for the synthesis of DCBS.

The process is favorable due to the availability of raw materials and relatively high yields, often exceeding 95% with high purity.[10] The reaction mechanism involves the formation of by-products, the amounts of which can be controlled by factors like pH and temperature.[9]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of DCBS is critical for consistent performance. Reverse-phase HPLC is a standard method for its analysis.[3]

Self-Validating HPLC Protocol:

-

Column Selection: A C18 reverse-phase column is suitable for this analysis.[3]

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of acetonitrile (MeCN) and water. Phosphoric acid can be added to control the pH.[3]

-

For Mass Spectrometry (MS) compatible methods, replace phosphoric acid with formic acid.[3]

-

Causality: The acetonitrile/water ratio is optimized to achieve adequate retention and separation of DCBS from potential impurities. The acidic modifier ensures consistent peak shape by suppressing the ionization of any residual acidic or basic functional groups.

-

-

Sample Preparation:

-

Accurately weigh a sample of DCBS and dissolve it in the mobile phase or a suitable solvent like acetonitrile to a known concentration.

-

Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column.

-

-

Instrument Conditions:

-

Flow Rate: Set to a standard rate (e.g., 1.0 mL/min).

-

Injection Volume: Typically 10-20 µL.

-

Detection: UV detector set at a wavelength where the benzothiazole chromophore absorbs strongly (e.g., ~280 nm).

-

-

Data Analysis:

-

Run a standard of known concentration to determine the retention time and peak area.

-

Inject the sample and calculate the purity based on the peak area percentage of DCBS relative to the total area of all peaks.

-

Trustworthiness: The protocol is self-validating by comparing the resulting chromatogram to a certified reference standard. Purity is confirmed by the absence of significant impurity peaks at different retention times.

-

Key Industrial Applications

The unique properties of DCBS make it indispensable in the manufacturing of a wide array of rubber products.

-

Tire Manufacturing: Extensively used in the production of truck, radial, and off-road tires, where its scorch safety is vital for handling the large, thick rubber components.[4][5]

-

Industrial Rubber Goods: Employed in the production of conveyor belts, hoses, seals, and gaskets that require high strength, durability, and resilience.[1][5]

-

Molded Products: Ideal for manufacturing shock absorbers and other thick, molded rubber articles where consistent curing throughout the product is essential.[4][5]

Part 4: Safety, Handling, and Storage

As with any industrial chemical, adherence to strict safety protocols is mandatory.

Hazard Identification

According to the Globally Harmonized System (GHS), DCBS presents the following primary hazards:

-

Skin Sensitization: May cause an allergic skin reaction.[2]

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2]

Protocol for Safe Handling and Storage

-

Engineering Controls: Handle in a well-ventilated area, preferably using local exhaust ventilation to keep airborne concentrations low.[11][12][13] Eyewash stations and safety showers should be readily available.[13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[11][14]

-

Skin Protection: Wear impervious protective clothing and gloves that comply with standard EN374.[13][14]

-

Respiratory Protection: If exposure limits are exceeded or dust is generated, use a full-face respirator.[11][14]

-

-

Handling Procedures:

-

Storage Conditions:

-

Spill and Disposal:

Conclusion

This compound is a high-performance chemical that offers an exceptional combination of delayed-action acceleration and processing safety, making it a vital component in the modern rubber industry. Its effectiveness is rooted in the controlled, temperature-dependent cleavage of its S-N bond, a mechanism that allows for precise control over the vulcanization process. A thorough understanding of its properties, synthesis, and safe handling protocols is essential for its responsible and effective application in research and manufacturing.

References

-

This compound | C19H26N2S2 | CID 21080 . PubChem, National Center for Biotechnology Information. [Link]

-

N,N-Dicyclohexyl-2-benzothiazolsulfene Amide: Properties and Applications in Rubber . LookChem. [Link]

-

This compound | SIELC Technologies . SIELC Technologies. [Link]

-

File:this compound.svg - Wikipedia . Wikimedia Commons. [Link]

-

Rubber Accelerator DCBS . ChemBroad. [Link]

-

N-CYCLOHEXYL-2-BENZOTHIAZOLESULFENAMIDE . Ataman Kimya. [Link]

-

N,N-dicyclohexyl-2-benzothiazole sulfenamide . Changde Dingyuan Chemical Industrial Limited. [Link]

-

BENZOTHIAZYL-2-DICYCLOHEXYL SULFENAMIDE (DCBS) . Ataman Kimya. [Link]

-

This compound . BioHippo. [Link]

-

N,N-DICYCLOHEXYL-2-BENZOTHIAZOLESSULFENAMIDE CAS N°: 4979-32-2 . OECD Existing Chemicals Database. [Link]

- KR100351743B1 - Process for preparation of the n,n-dicyclohexyl-2-benzothiazole sulfenamide.

- CN102367238A - Method for synthesizing accelerator N,N-dicyclohexyl-2-benzothiazole sulfenamide.

-

Preparation of N-cyclohexylbenzothiazole-2-sulphenamide by oxidative condensation . ResearchGate. [Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. This compound | C19H26N2S2 | CID 21080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. nbinno.com [nbinno.com]

- 5. Rubber Accelerator DCBS - chembroad [chembroad.com]

- 6. N,N-dicyclohexyl-2-benzothiazole sulfenamide [dy-chem.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. N-Cyclohexyl-2-benzothiazolesulfenamide synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. CN102367238A - Method for synthesizing accelerator N,N-dicyclohexyl-2-benzothiazole sulfenamide - Google Patents [patents.google.com]

- 11. echemi.com [echemi.com]

- 12. aksci.com [aksci.com]

- 13. lgcstandards.com [lgcstandards.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dicyclohexyl-2-benzothiazolesulfenamide, commonly abbreviated as DCBS (CAS No. 4979-32-2), is a sulfenamide-class chemical of significant industrial importance.[1][2] While its primary application lies outside of pharmaceuticals, its well-defined chemical properties and reactivity profile serve as an excellent case study in delayed-action chemical processes. It is a cornerstone of the rubber industry, functioning as a highly effective delayed-action vulcanization accelerator.[1][2] This characteristic, known as scorch safety, prevents the premature cross-linking of rubber during mixing and processing stages, a critical factor for ensuring the quality and integrity of the final product.[1][2]

This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, reactivity, synthesis, and analysis of DCBS. The principles governing its function offer valuable insights into controlled chemical reactions and material science for professionals across various scientific disciplines.

Section 1: Molecular Identity and Physicochemical Characteristics

Understanding the fundamental properties of DCBS is essential for its effective application and for predicting its behavior in various chemical environments.

Chemical Identity:

-

Systematic Name: N-(1,3-benzothiazol-2-ylsulfanyl)-N-cyclohexylcyclohexanamine[3]

-

Common Synonyms: DCBS, Accelerator DZ, Vulkacit DZ, Meramid DCH[4]

Molecular Structure:

The structure of DCBS features a benzothiazole group linked to a dicyclohexylamine moiety via a sulfur-nitrogen bond (S-N). This S-N bond is the key to its function as a delayed-action accelerator.

Caption: General flowchart for the synthesis of DCBS.

Experimental Protocol: Purity Assessment by HPLC

Ensuring the purity of DCBS is critical for consistent performance. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.

[6]* Objective: To quantify the purity of a DCBS sample and identify potential impurities, such as unreacted MBT or dicyclohexylamine.

-

Principle: The method separates components of a mixture based on their differential partitioning between a stationary phase (the HPLC column) and a mobile phase. A UV detector is typically used for quantification.

-

Methodology:

-

Apparatus & Reagents:

-

High-Performance Liquid Chromatograph with a UV detector (set to an appropriate wavelength, e.g., 280 nm).

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

-

Acetonitrile (HPLC grade).

-

Deionized water (HPLC grade).

-

DCBS reference standard of known purity.

-

-

Mobile Phase Preparation:

-

Prepare a mixture of acetonitrile and water (e.g., 80:20 v/v).

-

Degas the mobile phase using sonication or vacuum filtration.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 25 mg of the DCBS reference standard into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. This is the standard solution.

-

-

Sample Solution Preparation:

-

Accurately weigh approximately 25 mg of the DCBS sample into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. This is the sample solution.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm.

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution multiple times (e.g., n=5) to ensure system suitability (e.g., relative standard deviation of peak area < 2.0%).

-

Inject the sample solution.

-

-

Calculation:

-

Calculate the purity of the sample using the area normalization method or by comparing the peak area of the sample to that of the reference standard.

-

Purity (%) = (Area_sample / Area_standard) × (Conc_standard / Conc_sample) × Purity_standard

-

-

Section 4: Applications and Performance

The unique properties of DCBS make it suitable for specific, demanding applications within the rubber industry.

-

Primary Application: DCBS is a primary accelerator used alone or with secondary accelerators in natural rubber (NR), styrene-butadiene rubber (SBR), isoprene rubber (IR), and other synthetic rubbers. *[7] Key Industries: It is heavily used in the manufacturing of tires (especially truck and radial tires), thick rubber articles, conveyor belts, hoses, and shock absorbers, where processing safety is paramount. *[2][8][9] Performance Advantages:

-

Excellent Scorch Safety: Provides one of the longest scorch delays among common sulfenamide accelerators, allowing for complex and lengthy processing operations. [2][9] * Good Physical Properties: Imparts good mechanical properties to the vulcanized rubber, including high tensile strength and resilience. [1][7] * Synergy with Fillers: Works effectively with reinforcing fillers like carbon black and silica to produce high-performance rubber compounds.

-

[1]### Section 5: Toxicological and Environmental Profile

A comprehensive understanding of a chemical requires an assessment of its safety and environmental impact.

Safety and Handling:

-

Acute Toxicity: The acute toxicity of DCBS is low. The oral LD50 in rats is >1,000 mg/kg, and the dermal LD50 in rabbits is >2,000 mg/kg. *[10] Irritation: It is classified as moderately irritating to the skin and slightly irritating to the eyes. *[10] Sensitization: May cause an allergic skin reaction (skin sensitizer, Sub-category 1B). *[11] Handling: Standard industrial hygiene practices should be followed. Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.

[10]Environmental Fate:

-

Aquatic Toxicity: Harmful to aquatic life with long-lasting effects. *[11] Hydrolysis: The chemical is subject to hydrolysis in water, with half-lives at 25°C of 4.9 days at pH 4, 18.6 days at pH 7, and 112 days at pH 9. I[10]ts primary degradation products are dicyclohexylamine and 2-mercaptobenzothiazole. *[10] Photodegradation: In the atmosphere, it is expected to undergo indirect photodegradation by OH radicals with a calculated half-life of approximately 2.26 hours.

This compound (DCBS) is a specialized chemical whose value is derived directly from its carefully balanced reactivity. Its robust molecular structure provides stability at processing temperatures, while the strategically weaker S-N bond allows for controlled decomposition and efficient initiation of vulcanization at curing temperatures. This delayed-action mechanism is a prime example of molecular engineering to achieve a specific industrial outcome. For researchers and scientists, DCBS serves as a compelling model for understanding thermally activated chemical processes, reaction kinetics, and the structure-property relationships that govern the performance of functional materials.

References

- The Chemistry of DCBS: A Guide to Rubber Vulcanization Acceleration. (n.d.).

- N,N-DICYCLOHEXYL-2-BENZOTHIAZOLESSULFENAMIDE CAS N°: 4979-32-2. (2004). OECD Existing Chemicals Database.

- N,N-Dicyclohexyl-2-benzothiazolsulfene Amide: Properties and Applications in Rubber. (2025).

- Rubber Accelerator DCBS. (n.d.). Chembroad.

- Process for preparation of the n,n-dicyclohexyl-2-benzothiazole sulfenamide. (n.d.). Google Patents.

- Method for synthesizing accelerator N,N-dicyclohexyl-2-benzothiazole sulfenamide. (n.d.). Google Patents.

- Vulcanization & Accelerators. (n.d.). Lusida Rubber Products.

- N,N-dicyclohexyl-2-benzothiazole sulfenamide. (n.d.). Changde Dingyuan Chemical Industrial Limited.

- The Key Role of Vulcanization Accelerators in the Rubber Industry. (2025). Jet Mill Equipment Manufacturer.

- This compound SDS. (n.d.). Echemi.com.

- Understanding DCBS: A Key Accelerator for Technical Rubber Goods. (n.d.).

- This compound. (2023). Smolecule.

- BENZOTHIAZYL-2-DICYCLOHEXYL SULFENAMIDE (DCBS). (n.d.). Ataman Kimya.

- Accelerator DCBS Rubber Chemical. (n.d.). YUSHENG.

- The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009). PubMed.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy this compound | 4979-32-2 | >98% [smolecule.com]

- 4. This compound | C19H26N2S2 | CID 21080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N-dicyclohexyl-2-benzothiazole sulfenamide [dy-chem.com]

- 6. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Rubber Accelerator DCBS - chembroad [chembroad.com]

- 9. Accelerator DCBS Rubber Chemical Manufacturer/Supplier Price | YUSHENG [yushengmax.com]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis of N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS)

Abstract

N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS) is a preeminent delayed-action accelerator in the vulcanization of rubber, prized for its exceptional scorch safety and optimal cure characteristics.[1][2] This guide provides a comprehensive technical overview of the primary synthetic methodologies for DCBS, intended for researchers, chemists, and professionals in the fields of polymer chemistry and drug development. We will delve into the mechanistic underpinnings of the oxidative condensation of 2-mercaptobenzothiazole (MBT) with dicyclohexylamine (DCHA) utilizing various oxidizing agents, and explore an alternative pathway commencing from 2,2'-dithiobis(benzothiazole) (MBTS). The discourse emphasizes the causality behind experimental parameters, process optimization, and purification strategies to achieve high-purity DCBS. Detailed protocols, analytical characterization, and safety imperatives are also presented to furnish a holistic understanding of DCBS synthesis.

Introduction: The Significance of this compound (DCBS)

This compound, also known by its industrial designation DCBS or DZ, is a cornerstone of the rubber industry. Its primary application lies in accelerating the sulfur vulcanization process, a crucial chemical transformation that imparts durability, elasticity, and temperature resistance to rubber.[3][4] The "delayed-action" nature of DCBS is its most valued attribute, providing a crucial safety window during the mixing and processing of rubber compounds by preventing premature vulcanization, or "scorching".[5] This controlled latency is paramount in the manufacturing of complex rubber articles, such as high-performance tires, conveyor belts, and industrial seals.[6]

The molecular structure of DCBS, featuring a labile sulfur-nitrogen bond, is central to its function.[7][8] At elevated vulcanization temperatures, this bond cleaves to generate reactive species that efficiently facilitate the formation of sulfur cross-links between polymer chains.[5] The synthesis of DCBS is therefore a critical process, with a high demand for efficiency, purity, and cost-effectiveness. This guide will explore the most prevalent and industrially relevant synthetic routes.

Primary Synthesis Route: Oxidative Condensation of 2-Mercaptobenzothiazole and Dicyclohexylamine

The most common industrial synthesis of DCBS involves the oxidative condensation of 2-mercaptobenzothiazole (MBT) and dicyclohexylamine (DCHA). This reaction can be generalized as follows:

The selection of the oxidizing agent ([O]) is a critical determinant of the reaction's efficiency, cost, and environmental impact. We will examine the two most prominent oxidants: sodium hypochlorite and hydrogen peroxide.

Synthesis utilizing Sodium Hypochlorite (NaOCl)

The sodium hypochlorite method is a well-established and widely implemented industrial process.[2] It offers high yields and relatively simple operational parameters.

The reaction proceeds through a series of steps, where the control of pH and temperature is crucial to maximize the yield of DCBS and minimize the formation of byproducts.[9]

A plausible reaction mechanism is as follows:

-

Formation of the Amine Salt: In some variations of the process, an acid such as sulfuric acid is first reacted with dicyclohexylamine.[10] This step is not universally applied but can facilitate the subsequent reaction steps.

-

Oxidation of MBT: Sodium hypochlorite oxidizes the thiol group of 2-mercaptobenzothiazole. The exact intermediate can vary, but a likely species is a sulfenyl chloride or a related activated sulfur intermediate.[11][12]

-

Nucleophilic Attack: The highly nucleophilic dicyclohexylamine then attacks the electrophilic sulfur atom of the activated MBT intermediate, forming the desired S-N bond and yielding this compound.[7][13]

Causality of Key Parameters:

-

pH Control: Maintaining the appropriate pH is critical. A slightly alkaline environment is often preferred to ensure the dicyclohexylamine is sufficiently nucleophilic. However, highly alkaline conditions can promote the hydrolysis of the product and the formation of byproducts.[9]

-

Temperature: The reaction is exothermic. Maintaining a controlled temperature, typically in the range of 20-80°C, is essential to prevent side reactions and decomposition of the product.[10]

-

Solvent System: A mixed solvent system, often comprising water and a water-miscible organic solvent like isopropanol, is frequently employed.[14] Isopropanol helps to solubilize the organic reactants and the final product, facilitating a homogenous reaction and simplifying the subsequent purification.

-

Molar Ratio of Reactants: While a stoichiometric ratio is theoretically required, a slight excess of the amine can be used to ensure complete conversion of the more expensive MBT. However, a large excess of the amine can complicate purification and increase costs.[14]

Several byproducts can form during the synthesis, particularly if the reaction conditions are not carefully controlled. These include:

-

2,2'-dithiobis(benzothiazole) (MBTS): Formed from the self-condensation of two oxidized MBT molecules.[15]

-

N-cyclohexyl-benzothiazole-2-sulfonamide: Results from over-oxidation of the sulfenamide product.[9]

-

Sodium benzothiazole-2-sulfonate: Another product of over-oxidation.[9]

The following protocol is a representative example based on common industrial practices:[2][10]

-

To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add dicyclohexylamine and isopropanol.

-

Cool the mixture to 20-30°C with stirring.

-

In a separate vessel, prepare a solution of 2-mercaptobenzothiazole in an appropriate solvent or use it as a solid.

-

Slowly and simultaneously add the 2-mercaptobenzothiazole and an aqueous solution of sodium hypochlorite (8-18% mass content) to the dicyclohexylamine solution over 1-3 hours, maintaining the temperature between 20-80°C.[10]

-

After the addition is complete, continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

The product will precipitate out of the solution.

-

Filter the solid product and wash thoroughly with water to remove any inorganic salts and unreacted amine.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

-

Dry the purified product under vacuum at a temperature below its melting point (approximately 97-102°C).[16]

Synthesis utilizing Hydrogen Peroxide (H₂O₂)

The use of hydrogen peroxide as an oxidant presents a more environmentally benign alternative to sodium hypochlorite, as the primary byproduct is water.

The oxidation of thiols by hydrogen peroxide is a complex process. The reaction is believed to proceed via the formation of a sulfenic acid intermediate (RSOH) from the thiol (RSH).[17] This intermediate is then susceptible to further oxidation or reaction with the amine.

-

Oxidation to Sulfenic Acid: Hydrogen peroxide oxidizes 2-mercaptobenzothiazole to the corresponding sulfenic acid.[17]

-

Condensation with Amine: The sulfenic acid intermediate then reacts with dicyclohexylamine to form the sulfenamide and water.

Causality of Key Parameters:

-

Catalyst: The reaction can be slow and may require a catalyst to proceed at a practical rate.

-

Temperature Control: The reaction is exothermic, and careful temperature control is necessary to prevent over-oxidation of the thiol and the sulfenamide product.

-

pH: The pH of the reaction medium can influence the rate of oxidation and the stability of the intermediates.

-

In a reaction vessel, suspend 2-mercaptobenzothiazole in a suitable solvent system (e.g., water or a water/alcohol mixture).

-

Add dicyclohexylamine to the suspension with stirring.

-

Slowly add a solution of hydrogen peroxide (e.g., 30-50% aqueous solution) to the reaction mixture, maintaining a controlled temperature.

-

After the addition is complete, continue to stir the mixture for a specified period to ensure complete reaction.

-

The product is isolated and purified using a similar procedure to the sodium hypochlorite method (filtration, washing, and recrystallization).

Alternative Synthesis Route: From 2,2'-dithiobis(benzothiazole) (MBTS)

An alternative approach to DCBS synthesis starts from 2,2'-dithiobis(benzothiazole) (MBTS), which is the disulfide dimer of MBT. This method avoids the need for an external oxidizing agent in the main reaction step.

This synthesis route involves the cleavage of the disulfide bond in MBTS by the amine.

-

Nucleophilic Attack: Dicyclohexylamine acts as a nucleophile, attacking one of the sulfur atoms in the disulfide bond of MBTS.

-

Disulfide Bond Cleavage: This attack leads to the cleavage of the S-S bond, forming the desired this compound and a molecule of 2-mercaptobenzothiazole.

-

Reaction of Byproduct: The 2-mercaptobenzothiazole byproduct can then react with another molecule of dicyclohexylamine in the presence of an oxidant (if included in a one-pot variation) or be recycled.

Causality of Key Parameters:

-

Temperature: Elevated temperatures are typically required to facilitate the cleavage of the disulfide bond.

-

Catalyst: In some variations, a catalyst may be employed to enhance the reaction rate.

-

Removal of Byproduct: The efficiency of the process can be improved by removing the 2-mercaptobenzothiazole byproduct as it is formed, driving the equilibrium towards the product.

Process Optimization and Data Comparison

The choice of synthesis route depends on several factors, including cost, environmental considerations, and desired product purity. The following table summarizes key parameters for the primary synthesis methods.

| Parameter | Sodium Hypochlorite Method | Hydrogen Peroxide Method |

| Oxidizing Agent | Sodium Hypochlorite (NaOCl) | Hydrogen Peroxide (H₂O₂) |

| Typical Yield | >95%[10] | Generally high, can be >95% |

| Purity (after purification) | >99%[10] | High, comparable to NaOCl method |

| Reaction Temperature | 20-80°C[10] | Typically controlled, can be similar to NaOCl |

| Key Advantages | Well-established, high yield, cost-effective | Environmentally friendly (byproduct is water) |

| Key Disadvantages | Formation of chlorinated byproducts, environmental concerns | Can be slower, may require a catalyst |

| Primary Reactants | 2-Mercaptobenzothiazole, Dicyclohexylamine | 2-Mercaptobenzothiazole, Dicyclohexylamine |

Purification and Analytical Characterization

Achieving the high purity required for its application as a rubber accelerator is paramount.

Purification Techniques

-

Washing: The crude product is typically washed with water to remove inorganic salts and water-soluble impurities. Washing with a dilute acid solution may also be employed to remove any residual dicyclohexylamine.[18]

-

Recrystallization: The most effective method for achieving high purity is recrystallization from a suitable solvent. Common solvents include ethanol, isopropanol, or other organic solvents in which DCBS has good solubility at elevated temperatures and poor solubility at lower temperatures.

Analytical Methods for Quality Control

-

Melting Point: A sharp melting point range is a good indicator of purity. The reported melting point of pure DCBS is typically around 97-102°C.[16]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of DCBS and quantifying any impurities. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water is commonly used.[19]

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups in the DCBS molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information and are invaluable for confirming the identity and purity of the synthesized compound.[17][20]

-

Safety Considerations

The synthesis of DCBS involves the handling of hazardous materials, and appropriate safety precautions must be taken.

-

2-Mercaptobenzothiazole (MBT): May cause an allergic skin reaction. It is also very toxic to aquatic life with long-lasting effects.[6][20]

-

Dicyclohexylamine (DCHA): Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. It is also very toxic to aquatic life with long-lasting effects.[21]

-

Sodium Hypochlorite and Hydrogen Peroxide: Both are strong oxidizing agents and should be handled with care.

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. The synthesis should be carried out in a well-ventilated fume hood.

Conclusion and Future Perspectives

The synthesis of this compound is a well-refined industrial process, with the oxidative condensation of 2-mercaptobenzothiazole and dicyclohexylamine being the dominant route. The choice between sodium hypochlorite and hydrogen peroxide as the oxidant represents a trade-off between established, cost-effective technology and more environmentally benign "green" chemistry. Future research is likely to focus on the development of more efficient and selective catalytic systems, particularly for the hydrogen peroxide route, and the exploration of continuous flow processes to improve safety and efficiency. A thorough understanding of the reaction mechanisms and the influence of process parameters, as detailed in this guide, is essential for the continued optimization of DCBS synthesis.

Visualizations

Diagram 1: General Synthesis Workflow

Caption: A generalized workflow for the synthesis of DCBS.

Diagram 2: Mechanistic Pathway (Sodium Hypochlorite)

Caption: Simplified mechanism for DCBS synthesis using NaOCl.

References

- Allred, A. L., & Rochow, E. G. (1958). A study of the sulfenic acids. I. The synthesis of some new sulfenic acids. Journal of the American Chemical Society, 80(19), 5079-5082.

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

Redox. (2022, March 1). Safety Data Sheet 2-Mercaptobenzothiazole. Retrieved from [Link]

-

Pure. (2019, March 25). Sulfonamide synthesis through electrochemical oxidative coupling of amines and thiols. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of sulfonamides from thiols and amine in presence of NaOCl. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-Mercaptobenzothiazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]

-

Yusheng. (n.d.). Accelerator DCBS Rubber Chemical Manufacturer/Supplier Price. Retrieved from [Link]

- Google Patents. (n.d.). CN102367238A - Method for synthesizing accelerator N,N-dicyclohexyl-2-benzothiazole sulfenamide.

-

The Chemistry of DCBS. (n.d.). A Guide to Rubber Vulcanization Acceleration. Retrieved from [Link]

-

Dingyuan Chemical. (n.d.). N,N-dicyclohexyl-2-benzothiazole sulfenamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database; CID=21080. Retrieved from [Link]

-

ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Oxidation of Mercaptobenzothiazole to Benzothiazyl Disulfide in Coolant Media. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfenamide. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of N-cyclohexylbenzothiazole-2-sulphenamide by oxidative condensation. Retrieved from [Link]

- Google Patents. (n.d.). EP0314663A1 - Process for the preparation of benzothiazole-2-sulphenamides.

-

Ewha Womans University. (2020, September 18). Benzothiazole Synthesis: Mechanistic Investigation of an in Situ-Generated Photosensitizing Disulfide. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. Retrieved from [Link]

-

Quimidroga. (n.d.). Rubber Accelerators. Retrieved from [Link]

-

MDPI. (n.d.). Benzo[11][17][20]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Retrieved from [Link]

-

OECD Existing Chemicals Database. (2004, January 15). N,N-DICYCLOHEXYL-2-BENZOTHIAZOLESSULFENAMIDE CAS N°: 4979-32-2. Retrieved from [Link]

-

RSC Publishing. (n.d.). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]

- Google Patents. (n.d.). CN102367238A - Method for synthesizing accelerator N,N-dicyclohexyl-2-benzothiazole sulfenamide.

- Google Patents. (n.d.). KR100351743B1 - Process for preparation of the n,n-dicyclohexyl-2-benzothiazole sulfenamide.

-

Linkwell Rubber Chemicals Co., Ltd. (2024, May 30). The application of accelerators in the rubber industry. Retrieved from [Link]

-

Penn State Research Database. (2020, July 1). Soil pH influences patterns of plant community composition after restoration with native-based seed mixes. Retrieved from [Link]

-

ResearchGate. (n.d.). Increasing and Decreasing pH to Enhance the Biological Activity of Nicosulfuron1. Retrieved from [Link]

Sources

- 1. N-Cyclohexyl-2-benzothiazolesulfenamide synthesis - chemicalbook [chemicalbook.com]

- 2. CN102367238A - Method for synthesizing accelerator N,N-dicyclohexyl-2-benzothiazole sulfenamide - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide [organic-chemistry.org]

- 6. Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. pure.tue.nl [pure.tue.nl]

- 14. EP0314663A1 - Process for the preparation of benzothiazole-2-sulphenamides - Google Patents [patents.google.com]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. N,N-dicyclohexyl-2-benzothiazole sulfenamide [dy-chem.com]

- 17. This compound | C19H26N2S2 | CID 21080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Buy Online CAS Number 4979-32-2 - TRC - N,N-Dicyclohexyl-2-benzothiazolsulfene Amide | LGC Standards [lgcstandards.com]

- 19. This compound | SIELC Technologies [sielc.com]

- 20. N-Cyclohexyl-2-benzothiazolesulfenamide (95-33-0) 1H NMR spectrum [chemicalbook.com]

- 21. researchgate.net [researchgate.net]

N,N-dicyclohexyl-2-benzothiazolesulfenamide CAS number 4979-32-2

An In-depth Technical Guide to N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS)

Abstract

This compound (CAS No. 4979-32-2), commonly known as DCBS, is a cornerstone of the modern rubber industry. As a sulfenamide-class primary accelerator, its principal function is to control the kinetics of sulfur vulcanization, a process that imparts strength, elasticity, and durability to rubber-based materials. This guide provides a comprehensive technical overview of DCBS, detailing its physicochemical properties, synthesis, mechanism of action, and applications. It further explores its toxicological profile and established analytical methodologies, offering a holistic resource for researchers, material scientists, and chemical safety professionals.

Introduction and Chemical Profile

This compound is an organic compound distinguished by its critical role as a delayed-action accelerator in the vulcanization of both natural and synthetic rubbers.[1][2] Its unique molecular structure, featuring a benzothiazole core linked to a dicyclohexylamino group via a sulfenamide (S-N) bond, is the key to its functional properties.[3] This structure allows DCBS to remain relatively inert during the initial, high-temperature stages of rubber mixing and processing, a characteristic known as "scorch safety".[2][4] This delay prevents premature cross-linking, which can render a rubber batch unusable.[4] Upon reaching the higher temperatures of the vulcanization stage, DCBS decomposes in a controlled manner to initiate the formation of a robust, cross-linked polymer network.[4]

Compared to other sulfenamide accelerators, DCBS is recognized for providing one of the longest scorch delays and a slower cure rate, making it exceptionally suitable for manufacturing complex or thick rubber articles where extended processing times are necessary.[5][6][7]

Physicochemical Properties

The physical and chemical characteristics of DCBS dictate its handling, solubility, and performance within a rubber matrix. It is typically supplied as a light yellow or cream-colored powder or granule.[2][8] While insoluble in water, it exhibits good solubility in organic solvents like benzene, toluene, and acetone.[2][7]

| Property | Value | Source(s) |

| CAS Number | 4979-32-2 | [9] |

| Molecular Formula | C₁₉H₂₆N₂S₂ | [9] |

| Molecular Weight | 346.55 g/mol | [9][10] |

| Appearance | Pale yellow to light pink powder/granule | [2][8] |

| Melting Point | ≥ 97.0 °C (typically ~104 °C) | [2][8][9] |

| Density | ~1.20 - 1.26 g/cm³ | [7][9] |

| Water Solubility | 1.9 µg/L at 25°C | [9] |

| LogP | 5.95 | [9] |

Synthesis and Manufacturing

The industrial synthesis of DCBS primarily involves the oxidative condensation of 2-mercaptobenzothiazole (MBT) and dicyclohexylamine. Various oxidizing agents can be employed, with sodium hypochlorite being a common choice.

Representative Synthesis Protocol

A common laboratory and industrial synthesis approach involves the reaction of MBT with dicyclohexylamine in the presence of an oxidizing agent and a solvent.

Step-by-Step Methodology:

-

Salt Formation: 2-mercaptobenzothiazole (MBT) is reacted with an aqueous solution of sodium hydroxide to form the sodium salt of MBT (M-Na).[9]

-

Amine Preparation: Dicyclohexylamine is reacted with hydrochloric acid in water to prepare a solution of dicyclohexylamine hydrochloride.[9]

-

Oxidative Coupling: The dicyclohexylamine hydrochloride solution is combined with an appropriate solvent like isopropanol. An oxidizing agent, such as sodium hypochlorite, is then added dropwise to the reaction mixture containing the MBT salt.[11]

-

Reaction Conditions: The reaction is typically maintained at a controlled temperature (e.g., 30-35°C) with stirring.[9]

-

Crystallization and Isolation: Upon completion of the reaction, the mixture is cooled to induce crystallization of the DCBS product.[9]

-

Purification: The crude product is filtered and washed sequentially with a solvent (e.g., isopropanol) and water to remove impurities.[9]

-

Drying: The final product is dried to yield DCBS as a powder with high purity (>99%) and yield (>95%).[9][11]

Synthesis Workflow Diagram

Caption: Figure 1: General Synthesis Workflow for DCBS.

Mechanism of Action in Rubber Vulcanization

DCBS functions as a delayed-action accelerator, providing a crucial balance between processing safety and an efficient cure rate.[1][12] This mechanism can be broken down into two distinct phases.

Phase 1: Scorch Delay (Processing Phase)

During the initial stages of rubber compounding, which involve mixing, milling, and shaping, temperatures can rise significantly. At these processing temperatures (typically below 140°C), the S-N bond in DCBS is relatively stable.[4][13] This stability prevents the premature release of active sulfurating agents, thus inhibiting early cross-linking (scorching).[4] This period of inactivity, known as the scorch time, is essential for ensuring the rubber compound remains plastic and workable.[13][14] DCBS provides a longer scorch time compared to other common sulfenamides like CBS and TBBS.[5][7]

Phase 2: Curing (Vulcanization Phase)

Once the rubber article is shaped and heated to vulcanization temperatures (typically >140°C), DCBS activates.[4]

-

Thermal Decomposition: The S-N bond in DCBS cleaves homolytically.[4][15]

-

Radical Formation: This cleavage generates a benzothiazolylthiyl radical (MBT•) and a dicyclohexylaminyl radical.[15]

-

Active Accelerator Complex: These radicals interact with sulfur (S₈) and activators (like zinc oxide and stearic acid) to form an active accelerator-sulfur complex.

-

Cross-Link Formation: This complex efficiently donates sulfur atoms to the polymer chains, forming mono-, di-, and polysulfidic cross-links. These cross-links create the three-dimensional network that gives vulcanized rubber its desirable mechanical properties.[3][4]

The controlled, delayed release of the active species ensures a uniform cure throughout the rubber matrix, leading to enhanced tensile strength, elasticity, and fatigue resistance.[3][4]

Vulcanization Mechanism Diagram

Caption: Figure 2: Simplified Mechanism of DCBS-Accelerated Vulcanization.

Industrial Applications

The unique properties of DCBS make it the accelerator of choice for specific, demanding applications in the rubber industry.

-

Tire Manufacturing: It is extensively used in the production of tires, particularly for truck and radial tires where durability and heat resistance are critical.[2][16] Its use in steel skim compounds is also noted for improving adhesion between rubber and steel cords.[7]

-

Thick Rubber Articles: The long scorch delay and slow cure rate are highly advantageous for manufacturing thick-sectioned items, such as shock absorbers, industrial rollers, and large belts, as it allows for uniform heat penetration and curing throughout the article without surface over-curing or internal porosity.[2][6]

-

Industrial Products: DCBS is also employed in the production of high-performance industrial goods like conveyor belts and hoses that are subjected to high dynamic stress.[2]

Toxicology and Safety Profile

A thorough understanding of the toxicological and safety profile of DCBS is essential for its responsible handling and use.

Human Health

-

Acute Toxicity: The acute toxicity of DCBS is low. The oral LD50 in rats is reported to be greater than 1,000 mg/kg, and the dermal LD50 in rabbits is over 2,000 mg/kg.[15]

-

Irritation and Sensitization: DCBS is classified as moderately irritating to the skin and slightly irritating to the eyes in animal studies.[15] It may cause an allergic skin reaction (sensitization) in susceptible individuals.[9][17][18]

-

Repeated Dose Toxicity: Studies have indicated that repeated oral exposure in rats can lead to effects in the kidneys.[15]

-

Carcinogenicity: DCBS is reported as a non-carcinogenic accelerator because the secondary amine it generates (dicyclohexylamine) does not form regulated, carcinogenic nitrosamines.[19]

| Toxicological Endpoint | Result | Species | Source(s) |

| Acute Oral LD50 | > 1000 mg/kg | Rat | [15] |

| Acute Dermal LD50 | > 2000 mg/kg | Rabbit | [15] |

| Skin Irritation | Moderately irritating | Rabbit | [15] |

| Eye Irritation | Slightly irritating | Rabbit | [15] |

| Skin Sensitization | Potential sensitizer | Guinea Pig / Human | [9][15] |

Environmental Fate

-

Biodegradability: DCBS is not readily biodegradable.[15]

-

Environmental Distribution: If released into water, it tends to remain in the water compartment. If released into the air, it is likely to be transported to other compartments.[15]

-

Degradation: In the atmosphere, it undergoes indirect photodegradation by reaction with hydroxyl radicals with a calculated half-life of approximately 2.26 hours.[15][20] Hydrolysis can occur, breaking down DCBS into dicyclohexylamine and 2-mercaptobenzothiazole (MBT).[15] These degradation products may be present in rubber products and can be released into the environment.[15]

-

Aquatic Toxicity: Acute and chronic toxicity tests on fish, daphnids, and algae showed no adverse effects at the limit of its water solubility.[15]

Handling and Safety Protocols

Due to its potential as a skin irritant and sensitizer, appropriate personal protective equipment (PPE) is required when handling DCBS.

-

Engineering Controls: Handle in a well-ventilated area, using local exhaust ventilation to minimize dust concentrations.[17][21]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a cool, dry, well-ventilated place in tightly closed containers, away from sources of ignition.[17][22]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quality control of DCBS.

Example HPLC Protocol

A reverse-phase (RP) HPLC method can be used for the separation and quantification of DCBS.[23]

-

Column: Newcrom R1 or C18 HPLC column.[23]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[23]

-

Detection: UV detection at an appropriate wavelength.

-

Application: This method is scalable and can be used for purity analysis, impurity isolation in preparative separation, and pharmacokinetic studies.[23]

Conclusion

This compound (DCBS) is a highly specialized and effective delayed-action vulcanization accelerator. Its capacity to provide an extended scorch safety period followed by a controlled cure rate makes it indispensable for the manufacture of high-performance and complex rubber components, particularly in the tire and industrial goods sectors. While it possesses a favorable toxicological profile regarding carcinogenicity, its potential for skin irritation and sensitization necessitates strict adherence to safety protocols. A comprehensive understanding of its chemistry, mechanism, and safety data, as outlined in this guide, is paramount for its effective and safe application in industrial and research settings.

References

- The Essential Role of Delayed-Action Accelerators in Modern Rubber Manufacturing. (n.d.). Google Cloud.

- The Role of Rubber Accelerator DCBS in Industrial Rubber Goods Making. (2025, January 29). Chembroad.

- N,N-DICYCLOHEXYL-2-BENZOTHIAZOLESSULFENAMIDE CAS N°: 4979-32-2. (2004, January 15).

- N,N-Dicyclohexyl-2-benzothiazolsulfene amide | 4979-32-2. (n.d.). ChemicalBook.

- Buy this compound | 4979-32-2 | >98%. (2023, August 15). Smolecule.

- Vulcanization & Acceler

- DCBS Rubber Accelerator: Properties, Uses, and Benefits. (2024, January 19). Chembroad.

- N,N-Dicyclohexyl-2-benzothiazolsulfene Amide: Properties and Applications in Rubber. (2025, December 15). Lookchem.

- Select Accelerators for Rubbers. (2025, July 18). SpecialChem.

- The Key Role of Vulcanization Accelerators in the Rubber Industry. (2025, January 26). Jet Mill Equipment Manufacturer.

- This compound. (2018, February 16). SIELC Technologies.

- Rubber Accelerators List / Manufacturers. (n.d.). Western Reserve Chemical.

- Non-regulated Accelerator (DCBS/DBBS) Incorporated Natural Rubber Formulations - Cure Characteristics and Mechanical Properties. (n.d.).

- The Chemistry of DCBS: A Guide to Rubber Vulcanization Acceler

- This compound SDS, 4979-32-2 Safety D

- N,N-Dicyclohexyl-2-benzothiazolsulfene Amide. (n.d.). AK Scientific, Inc..

- This compound | C19H26N2S2 | CID 21080. (n.d.). PubChem.

- SAFETY DATA SHEET - TRC-D439458-1G - N,N-Dicyclohexyl-2-benzothiazolsulfene Amide. (2024, February 16). LGC Standards.

- SAFETY DATA SHEET - DURAX® (CBS) POWDER. (2019, May 3). Vanderbilt Chemicals, LLC.

- Method for synthesizing accelerator N,N-dicyclohexyl-2-benzothiazole sulfenamide. (n.d.).

- Rubber Acceler

- N,N-dicyclohexyl-2-benzothiazole sulfenamide. (n.d.). Dingyuan Chemical.

- N-CYCLOHEXYL-2-BENZOTHIAZOLESULFENAMIDE. (n.d.).

- BENZOTHIAZYL-2-DICYCLOHEXYL SULFENAMIDE (DCBS). (n.d.).

Sources

- 1. lusida.com [lusida.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Rubber Accelerator DCBS in Industrial Rubber Goods Making [chembroad.com]

- 4. nbinno.com [nbinno.com]

- 5. jet-mills.com [jet-mills.com]

- 6. Rubber Accelerators List / Manufacturers [wrchem.com]

- 7. N,N-dicyclohexyl-2-benzothiazole sulfenamide [dy-chem.com]

- 8. Rubber Accelerator DCBS - chembroad [chembroad.com]

- 9. N,N-Dicyclohexyl-2-benzothiazolsulfene amide | 4979-32-2 [chemicalbook.com]

- 10. This compound | C19H26N2S2 | CID 21080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN102367238A - Method for synthesizing accelerator N,N-dicyclohexyl-2-benzothiazole sulfenamide - Google Patents [patents.google.com]

- 12. specialchem.com [specialchem.com]

- 13. nbinno.com [nbinno.com]

- 14. DCBS Rubber Accelerator: Properties, Uses, and Benefits [chembroad.com]

- 15. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 16. atamankimya.com [atamankimya.com]

- 17. lgcstandards.com [lgcstandards.com]

- 18. vanderbiltchemicals.com [vanderbiltchemicals.com]

- 19. rsisinternational.org [rsisinternational.org]

- 20. Buy this compound | 4979-32-2 | >98% [smolecule.com]

- 21. echemi.com [echemi.com]

- 22. aksci.com [aksci.com]

- 23. This compound | SIELC Technologies [sielc.com]

A Technical Guide to the Solubility of N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS) in Organic Solvents

Abstract

N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS) is a primary accelerator renowned for its delayed-action properties and crucial role in the vulcanization of rubber. The efficacy of DCBS in industrial applications, particularly in the manufacturing of tires and other rubber goods, is fundamentally dependent on its dispersion within the polymer matrix. This, in turn, is governed by its solubility in various organic media used during processing. This technical guide provides a comprehensive overview of the solubility characteristics of DCBS in a range of common organic solvents. We will explore the theoretical principles governing its solubility, present qualitative and semi-quantitative data, and provide a robust experimental protocol for determining solubility to empower researchers and formulation scientists in optimizing their processes.

Introduction: The Critical Role of DCBS and Its Solubility

This compound, commercially known as DCBS or DZ, is a sulfenamide-type accelerator. Its primary function is to control the initiation and rate of the sulfur vulcanization process in rubber compounding.[1][2] A key advantage of DCBS is its excellent anti-scorching quality, which provides a significant margin of processing safety by delaying the onset of cure at typical processing temperatures, thereby preventing premature vulcanization.[1][3][4]

The performance of DCBS is inextricably linked to its ability to be homogeneously dispersed throughout the rubber compound. Poor dispersion can lead to localized variations in cure rate, resulting in defects, inconsistent physical properties, and reduced product performance. Understanding the solubility of DCBS in organic solvents is paramount for several reasons:

-

Formulation Development: Selecting appropriate processing oils and plasticizers that can effectively solubilize DCBS.

-

Masterbatch Preparation: Creating concentrated batches of accelerator in a carrier medium.

-

Purification Processes: Choosing suitable solvents for recrystallization to achieve high purity.

-

Predictive Modeling: Understanding solvent-solute interactions to predict compatibility with new polymer systems.

Physicochemical Properties and Solubility Principles

To understand the solubility of DCBS, we must first consider its molecular structure and inherent properties.

Chemical Structure:

DCBS is a relatively large molecule characterized by a central benzothiazole group, a sulfenamide linkage (-S-N-), and two bulky, nonpolar cyclohexyl groups.[1][5] These structural features dictate its interaction with various solvents.

The "Like Dissolves Like" Principle: The solubility of a molecular compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[6] Polarity is determined by the distribution of electron density within a molecule.

-

Nonpolar Solvents (e.g., Toluene, Benzene, Hexane): These solvents interact primarily through weak van der Waals forces. The large, nonpolar cyclohexyl and benzothiazole portions of DCBS make it structurally similar to these solvents, predicting good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): These solvents possess dipole moments but lack acidic protons. They can engage in dipole-dipole interactions. The nitrogen and sulfur atoms in DCBS offer sites for such interactions, suggesting favorable solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors. While DCBS has heteroatoms that can act as hydrogen bond acceptors, its overall nonpolar character is dominant, suggesting moderate to good solubility, but perhaps less than in nonpolar or polar aprotic solvents.

-

Water: As a highly polar, protic solvent, water is a very poor solvent for the largely nonpolar DCBS molecule.[1][7] Technical data consistently confirms that DCBS is insoluble in water.[1][2][3][4][8][9]

The diagram below illustrates the conceptual relationship between solute and solvent polarity, which is the cornerstone of predicting solubility.

Caption: Conceptual model of DCBS solubility based on solvent polarity.

Qualitative and Semi-Quantitative Solubility Data

While precise quantitative solubility data (g/100mL at specific temperatures) for DCBS is not widely published in academic literature, extensive information is available from technical data sheets provided by chemical manufacturers. This information provides a strong, consistent qualitative and semi-quantitative picture of DCBS's solubility profile.

The following table summarizes the reported solubility of DCBS in various organic solvents.

| Solvent | Solvent Type | Reported Solubility | Reference(s) |

| Highly Soluble / Freely Soluble | |||

| Benzene | Nonpolar Aromatic | Easily Soluble / Freely Soluble | [1][2][3][9] |

| Toluene | Nonpolar Aromatic | Easily Soluble / Freely Soluble | [1][3][9] |

| Dichloromethane (Methylene Chloride) | Polar Aprotic | Easily Soluble / Freely Soluble | [1][3][9] |

| Carbon Tetrachloride | Nonpolar | Easily Soluble / Freely Soluble | [1][2][3][9] |

| Acetone | Polar Aprotic | Easily Soluble / Soluble | [1][2][3][4][8] |

| Ethyl Acetate | Polar Aprotic | Easily Soluble / Soluble | [1][2][3] |

| Diethyl Ether | Polar Aprotic | Easily Soluble / Freely Soluble | [1][3][9] |

| Soluble | |||

| Ethanol | Polar Protic | Easily Soluble / Soluble | [1][2][3] |

| Gasoline | Nonpolar Mixture | Soluble | [1][2][3] |

| Slightly Soluble | |||

| Methanol | Polar Protic | Slightly Soluble | [10] |

| Acetonitrile | Polar Aprotic | Slightly Soluble | [7][11] |

| DMSO | Polar Aprotic | Slightly Soluble | [7][11] |

| Insoluble | |||

| Water | Highly Polar Protic | Insoluble | [1][2][3][4][8][9] |

This data strongly supports the theoretical principles discussed. DCBS shows excellent solubility in nonpolar aromatic and chlorinated solvents, as well as polar aprotic solvents like acetone and ethyl acetate. Its solubility is still significant in polar protic solvents like ethanol but diminishes in more polar media like methanol and acetonitrile.

Experimental Protocol for Isothermal Solubility Determination

For applications requiring precise quantitative data, direct experimental measurement is necessary. The isothermal equilibrium (or "shake-flask") method is a reliable and widely recognized technique for determining the solubility of a solid compound in a solvent.[12] This protocol provides a self-validating framework for obtaining accurate results.

Objective: To determine the saturation solubility of DCBS in a selected organic solvent at a constant temperature.

Materials & Equipment:

-

This compound (DCBS), purity ≥ 98%

-

Selected organic solvent(s), analytical grade

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or flasks with airtight caps

-

Constant temperature water bath or incubator with shaking capability

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a Gravimetric setup (vacuum oven, desiccator).

Workflow for Solubility Determination:

Sources

- 1. Weifang Zhong An Rubber Chemicals Co., Ltd.-Rubber Accelerator | Rubber Antioxidant [zarchemical.com]

- 2. Accelerator DCBS(DZ) [rchchem.com]

- 3. vennok.com [vennok.com]

- 4. Rubber Accelerator DCBS (DZ) - Henan Longji Chemical Co., Ltd. [hnljchem.com]

- 5. This compound | C19H26N2S2 | CID 21080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. N,N-Dicyclohexyl-2-benzothiazolsulfene amide CAS#: 4979-32-2 [m.chemicalbook.com]

- 8. rubberchem.com.tr [rubberchem.com.tr]

- 9. N,N-dicyclohexyl-2-benzothiazole sulfenamide [dy-chem.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. 4979-32-2 CAS MSDS (N,N-Dicyclohexyl-2-benzothiazolsulfene amide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. youtube.com [youtube.com]

thermal decomposition of N,N-dicyclohexyl-2-benzothiazolesulfenamide

An In-depth Technical Guide to the Thermal Decomposition of N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS)

Abstract

This compound (DCBS), a prominent delayed-action accelerator in the rubber industry, plays a pivotal role in the vulcanization process. Its industrial utility is intrinsically linked to its thermal decomposition characteristics, which govern the initiation of cross-linking. Understanding the mechanisms, products, and kinetics of DCBS decomposition is paramount for optimizing vulcanization processes, ensuring material quality, and enhancing operational safety. This guide provides a comprehensive examination of the thermal degradation of DCBS, detailing the underlying chemical pathways, the resultant molecular species, and the analytical methodologies employed for its characterization.

Introduction: The Role of DCBS in Rubber Vulcanization

This compound (DCBS) belongs to the sulfenamide class of accelerators, which are essential for the modern rubber industry. Their primary function is to control the onset of vulcanization, a process where elastomer chains are cross-linked with sulfur to enhance their mechanical properties. The key feature of DCBS is its "delayed-action" nature, meaning it remains stable at typical rubber mixing temperatures but decomposes at higher curing temperatures to release reactive species that accelerate the sulfur cross-linking reaction. This delay, known as the scorch time, is critical for preventing premature vulcanization during processing. The thermal stability and decomposition pathway of DCBS are therefore not merely academic points of interest but are central to its industrial application and performance.

The Chemical Pathway of Thermal Decomposition

The thermal decomposition of DCBS is initiated by the cleavage of its weakest chemical bond, the sulfur-nitrogen (S-N) bond. This is the rate-determining step in the overall process.

Initial Step: Homolytic Cleavage of the S-N Bond

When subjected to sufficient thermal energy (typically during the curing stage), the DCBS molecule undergoes homolytic fission at the S-N bond. This cleavage results in the formation of two highly reactive radical species: a 2-benzothiazolylthiyl radical and a dicyclohexylaminyl radical.

Reaction: C₆H₄SCSN(C₆H₁₁)₂ (DCBS) → C₆H₄SCS• (2-benzothiazolylthiyl radical) + •N(C₆H₁₁)₂ (dicyclohexylaminyl radical)

This initial step is crucial as it generates the free radicals necessary to initiate the subsequent reactions in the vulcanization cascade.

Caption: The decomposition pathway of DCBS begins with S-N bond cleavage.

Secondary Reactions and Product Formation

The initially formed radicals are unstable and rapidly engage in a series of secondary reactions, including hydrogen abstraction and recombination, to form a variety of stable and semi-stable products.

-

Formation of 2-Mercaptobenzothiazole (MBT) and Dicyclohexylamine: The dicyclohexylaminyl radical can abstract a hydrogen atom from a suitable donor (like the elastomer backbone), leading to the formation of dicyclohexylamine. The 2-benzothiazolylthiyl radical can similarly abstract a hydrogen atom to form 2-mercaptobenzothiazole (MBT), a powerful accelerator itself.

-

Formation of Cyclohexylamine: Further decomposition or rearrangement of the dicyclohexylaminyl radical can lead to the formation of cyclohexylamine.

-

Recombination Reactions: Two 2-benzothiazolylthiyl radicals can recombine to form 2,2'-dithiobis(benzothiazole) (MBTS), another common accelerator.

Characterization of Decomposition Products

The array of molecules produced during DCBS decomposition has been identified through various analytical techniques. The primary products are consistently reported across multiple studies.

| Decomposition Product | Chemical Formula | Significance/Role |

| 2-Mercaptobenzothiazole (MBT) | C₇H₅NS₂ | A primary, highly active accelerator that significantly influences the main stage of vulcanization. |

| Dicyclohexylamine | C₁₂H₂₃N | A basic amine that can activate other accelerators and influence the vulcanizate's properties. |

| Cyclohexylamine | C₆H₁₃N | Another amine product that contributes to the overall basicity of the system. |

| 2,2'-Dithiobis(benzothiazole) (MBTS) | C₁₄H₈N₂S₄ | Formed from the self-reaction of thiyl radicals, it also functions as a vulcanization accelerator. |

Kinetics of Thermal Decomposition

The study of decomposition kinetics is essential for predicting the scorch safety and cure behavior of rubber compounds. The thermal decomposition of DCBS is generally considered to follow first-order kinetics. The rate of decomposition is highly dependent on temperature, a relationship described by the Arrhenius equation. The activation energy (Ea) for the decomposition of DCBS is a key parameter, with reported values typically falling in the range of 110-140 kJ/mol, confirming that the S-N bond is the most labile part of the molecule.

Analytical Methodologies for Studying Decomposition

A multi-faceted analytical approach is required to fully characterize the thermal decomposition of DCBS. This typically involves a combination of thermal analysis techniques to study the bulk properties and chromatographic methods to identify the specific chemical products.

Caption: A typical analytical workflow for studying DCBS thermal decomposition.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of DCBS by measuring mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of DCBS powder into a ceramic or aluminum TGA pan.

-

Experimental Conditions:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative side reactions.

-

Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the resulting TGA curve. The derivative of this curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of DCBS and determine its decomposition enthalpy.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a standard material like indium.

-

Sample Preparation: Weigh 2-5 mg of DCBS into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the decomposition event (e.g., 30 °C to 350 °C).

-

-